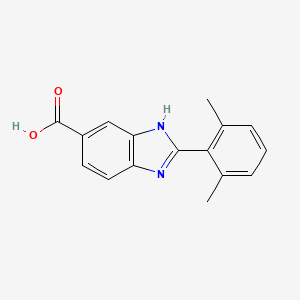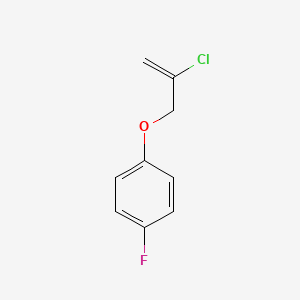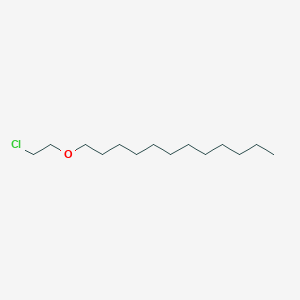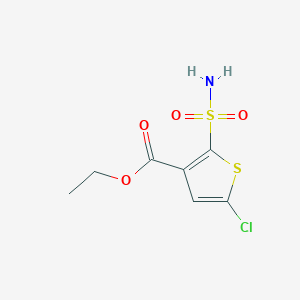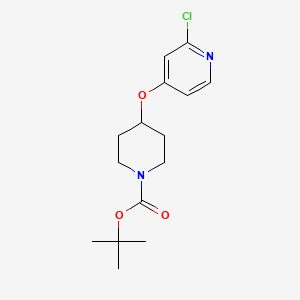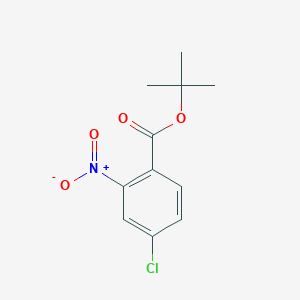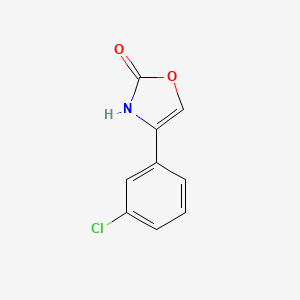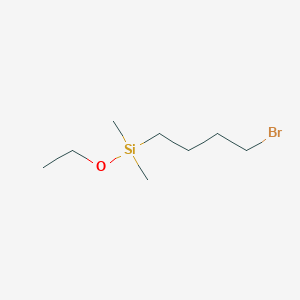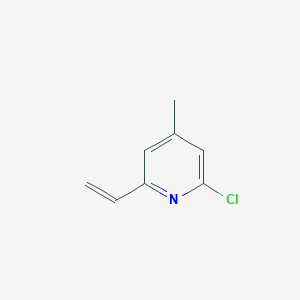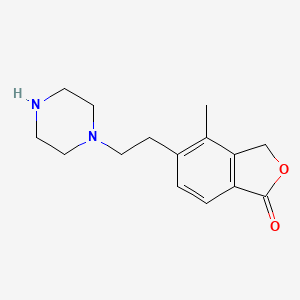
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound consists of a benzofuran core substituted with a piperazine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, the benzofuran intermediate can be reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzofuran ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 1-(2-chloroethyl)piperazine in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the piperazine moiety.
Scientific Research Applications
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: It is used as a tool compound to study the interactions of benzofuran derivatives with biological targets such as receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran core may also contribute to the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Lacks the methyl group at the 4-position, which may affect its pharmacological properties.
4-methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, which significantly alters its biological activity.
4-methyl-5-(2-morpholin-4-ylethyl)-2-benzofuran-1(3H)-one: Contains a morpholine ring instead of a piperazine ring, leading to different receptor interactions.
Uniqueness
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is unique due to the presence of both the piperazine moiety and the methyl group on the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H20N2O2/c1-11-12(4-7-17-8-5-16-6-9-17)2-3-13-14(11)10-19-15(13)18/h2-3,16H,4-10H2,1H3 |
InChI Key |
FLAJXCLQNJIJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)CCN3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


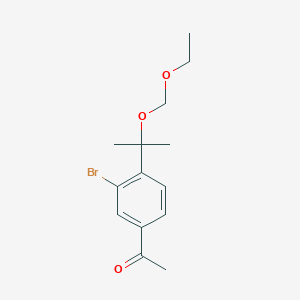
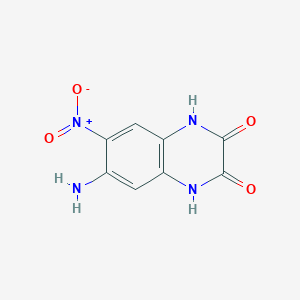
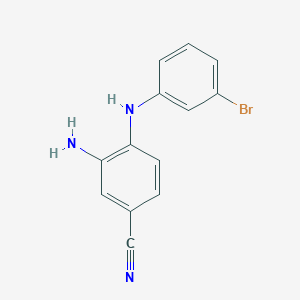
![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)
